Methyl 5-chloropyrazine-2-carboxylate
Overview
Description
Methyl 5-chloropyrazine-2-carboxylate is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a chloro substituent and a carboxylate ester group in the molecule adds to its chemical complexity and potential reactivity.
Synthesis Analysis
The synthesis of related pyrazine compounds has been explored in various studies. For instance, a high-yielding synthesis of spirocyclopropanated 5-oxopiperazine-2-carboxylates was achieved from methyl 2-chloro-2-cyclopropylideneacetate, which involved a sequence of reactions including Michael addition, peptide coupling, Boc-group removal, and cyclization . Another study reported the regioselective synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, starting from piperidine carboxylic acids and proceeding through the formation of β-keto esters and subsequent reactions with hydrazines . Although these methods do not directly describe the synthesis of methyl 5-chloropyrazine-2-carboxylate, they provide insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives has been elucidated using various spectroscopic techniques. For example, the structure of methyl 5-methylpyrazine-2-carboxylate was determined to be nearly planar, with the pyrazine ring and the ester moiety forming a small dihedral angle . This suggests that similar compounds like methyl 5-chloropyrazine-2-carboxylate would also exhibit a planar structure, which could influence their chemical reactivity and interactions.
Chemical Reactions Analysis
Pyrazine derivatives can undergo a variety of chemical reactions. The study on the synthesis of 5-chloropyrazinecarboxylic acid involved condensation, chlorination, and oxidation steps . This indicates that chlorinated pyrazines can be functionalized further through various chemical transformations. The reactivity of the chloro substituent in such compounds is particularly important as it can participate in nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the crystal packing of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was found to be stabilized by offset π-stacking interactions . Such interactions could also be relevant for methyl 5-chloropyrazine-2-carboxylate, affecting its solubility, melting point, and other physical properties. The presence of hydrogen bonding in the crystal structure of related compounds suggests that methyl 5-chloropyrazine-2-carboxylate may also form hydrogen bonds, which could impact its chemical stability and reactivity.
Scientific Research Applications
Use in Chemical Synthesis
“Methyl 5-chloropyrazine-2-carboxylate” is an important building block in many pharmaceutically active agents . It’s used in the synthesis of 5-chloropyrazine-2-carboxylate acid . The methods of application or experimental procedures for this synthesis are not specified in the source .
Use in Solar Energy Conversion Studies
The compound is an intermediate in the preparation of 5,50-dimethyl-2,20-bipyrazine derivatives used to coordinate to transition metals for use in solar energy conversion studies . The specific methods of application or experimental procedures for this use are not specified in the source .
Use in Industrial Testing
“Methyl 5-chloropyrazine-2-carboxylate” is used in various industrial testing applications . The specific methods of application or experimental procedures for this use are not specified in the source .
Use in Microbiology Methods
This compound is also used in microbiology methods . The specific methods of application or experimental procedures for this use are not specified in the source .
Use in Molecular Biology Methods
“Methyl 5-chloropyrazine-2-carboxylate” is used in various molecular biology methods . The specific methods of application or experimental procedures for this use are not specified in the source .
Use in PCR and qPCR
This compound is also used in PCR and qPCR . The specific methods of application or experimental procedures for this use are not specified in the source .
Safety And Hazards
“Methyl 5-chloropyrazine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 5-chloropyrazine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMLRFXZPKILB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328104 | |
Record name | Methyl 5-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloropyrazine-2-carboxylate | |
CAS RN |
287714-35-6, 33332-25-1 | |
Record name | methyl 5-chloropyrazinoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-chloro-2-pyrazinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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